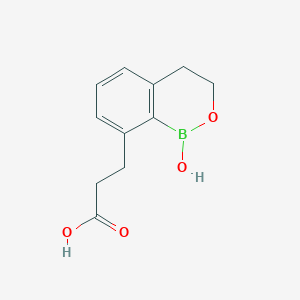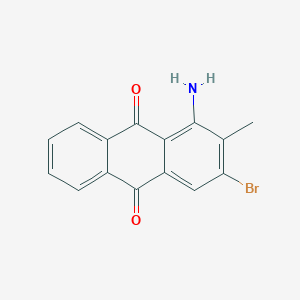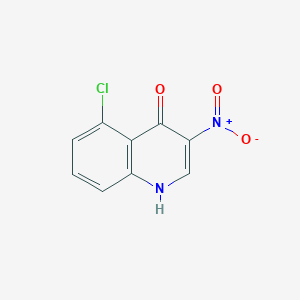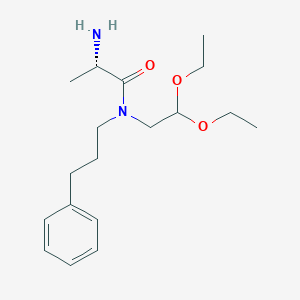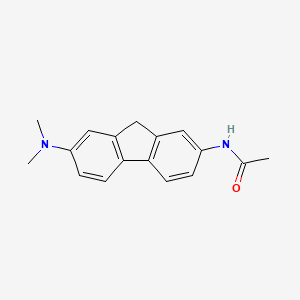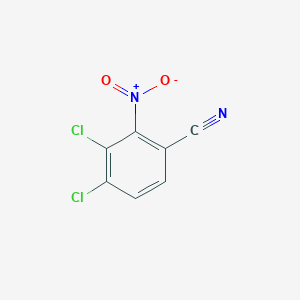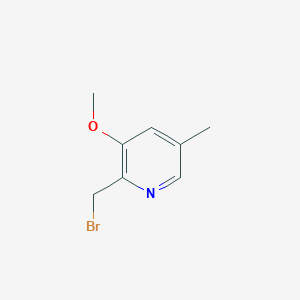![molecular formula C12H14N2O4 B13134427 ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate typically involves the reaction of an appropriate phenyl isocyanate with an oxazolidinone derivative. One common method includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Reaction with phenyl isocyanate: The oxazolidinone derivative is then reacted with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. It is also explored as a chiral auxiliary in asymmetric synthesis.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Research: It is used as a tool compound to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The oxazolidinone ring is crucial for this activity, as it interacts with the ribosomal RNA.
類似化合物との比較
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibacterial agent with a similar oxazolidinone core structure.
Tedizolid: Another antibacterial agent with enhanced potency and a similar mechanism of action.
Contezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxazolidinone derivatives
特性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-2-17-11(15)13-9-3-5-10(6-4-9)14-7-8-18-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,15) |
InChIキー |
RBGNALGUSUWEAA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



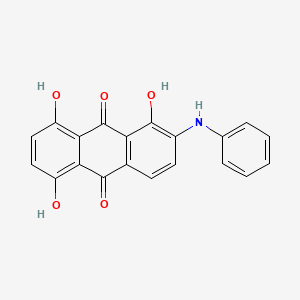
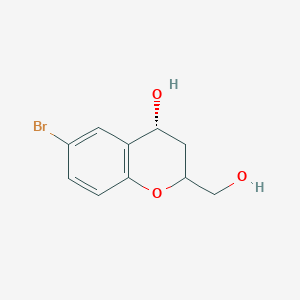
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
